molecular formula C12H13ClFNO3 B13118305 tert-Butyl (4-chloro-3-fluoro-2-formylphenyl)carbamate

tert-Butyl (4-chloro-3-fluoro-2-formylphenyl)carbamate

Cat. No.: B13118305
M. Wt: 273.69 g/mol
InChI Key: DYRASLUXUFJQQB-UHFFFAOYSA-N
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Description

tert-Butyl (4-chloro-3-fluoro-2-formylphenyl)carbamate: is an organic compound with the molecular formula C12H14ClFNO3 It is a derivative of carbamate, featuring a tert-butyl group, a chloro group, a fluoro group, and a formyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (4-chloro-3-fluoro-2-formylphenyl)carbamate typically involves the reaction of 4-chloro-3-fluoro-2-formylphenylamine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl (4-chloro-3-fluoro-2-formylphenyl)carbamate can undergo oxidation reactions, particularly at the formyl group, to form carboxylic acids.

    Reduction: The compound can be reduced to form alcohol derivatives.

    Substitution: The chloro and fluoro groups on the phenyl ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace the chloro or fluoro groups.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenylcarbamates.

Scientific Research Applications

Chemistry: tert-Butyl (4-chloro-3-fluoro-2-formylphenyl)carbamate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study enzyme interactions and inhibition. It can act as a probe to investigate the activity of specific enzymes involved in metabolic pathways.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its unique structure allows for the exploration of novel therapeutic agents targeting various diseases.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of tert-Butyl (4-chloro-3-fluoro-2-formylphenyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The presence of the chloro and fluoro groups enhances its binding affinity and specificity. The formyl group can participate in hydrogen bonding, further stabilizing the interaction with the target molecule.

Comparison with Similar Compounds

  • tert-Butyl (4-fluoro-2-formylphenyl)carbamate
  • tert-Butyl (3-formyl-4-hydroxyphenyl)carbamate
  • tert-Butyl (4-chloro-3-fluoro-2-iodophenyl)carbamate

Comparison: tert-Butyl (4-chloro-3-fluoro-2-formylphenyl)carbamate is unique due to the combination of chloro, fluoro, and formyl groups on the phenyl ring. This combination imparts distinct chemical properties, such as increased reactivity and specificity in binding interactions. Compared to similar compounds, it offers a balance of stability and reactivity, making it a versatile intermediate in various applications.

Properties

Molecular Formula

C12H13ClFNO3

Molecular Weight

273.69 g/mol

IUPAC Name

tert-butyl N-(4-chloro-3-fluoro-2-formylphenyl)carbamate

InChI

InChI=1S/C12H13ClFNO3/c1-12(2,3)18-11(17)15-9-5-4-8(13)10(14)7(9)6-16/h4-6H,1-3H3,(H,15,17)

InChI Key

DYRASLUXUFJQQB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C(=C(C=C1)Cl)F)C=O

Origin of Product

United States

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